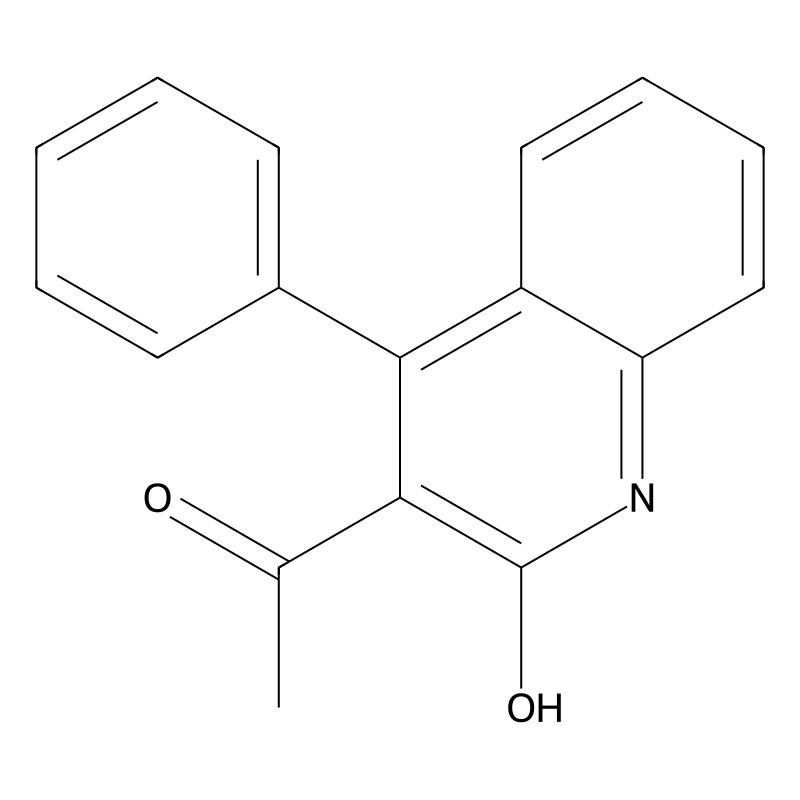

3-Acetyl-4-phenyl-1H-quinolin-2-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synthesis and Characterization:

3-Acetyl-4-phenyl-1H-quinolin-2-one (3-APQ) is a heterocyclic compound synthesized through various methods, including the cyclization of N-phenylaminoacetophenone with formic acid []. Studies have reported its characterization using techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry, confirming its structure and purity [, ].

Biological Activities:

Research has explored the potential biological activities of 3-APQ, with some studies suggesting:

- Antimicrobial activity: 3-APQ exhibited moderate antibacterial activity against various gram-positive and gram-negative bacteria [].

- Anticancer activity: Studies have investigated the potential of 3-APQ derivatives as anticancer agents, with some showing cytotoxicity against cancer cell lines []. However, further research is needed to understand the mechanisms and efficacy of these derivatives.

Limitations and Future Directions:

While initial research suggests potential applications of 3-APQ in various fields, further investigations are necessary:

- Mechanism of action: Understanding the mechanisms behind the observed biological activities, like antimicrobial or anticancer effects, is crucial for further development.

- In vivo studies: Most studies have been conducted in vitro, and in vivo studies are needed to evaluate the effectiveness and safety of 3-APQ or its derivatives in living organisms.

- Optimization and modification: Structural modifications and optimization of 3-APQ may be necessary to improve its potency, selectivity, and pharmacokinetic properties for potential therapeutic applications.

3-Acetyl-4-phenyl-1H-quinolin-2-one is a synthetic compound that belongs to the class of quinoline derivatives, characterized by its unique structure featuring an acetyl group at the 3-position and a phenyl group at the 4-position of the quinoline ring. Its molecular formula is C₁₇H₁₃N₁O₂, with a molecular weight of 263.29 g/mol. This compound exhibits a yellow crystalline appearance and has been studied for its potential biological activities and synthetic applications in medicinal chemistry.

- Friedlander Synthesis: This method involves the condensation of an amino compound with a carbonyl compound, leading to the formation of quinoline derivatives. In one study, 2-amino benzophenone and acetylacetone were reacted under acidic conditions to yield this compound efficiently .

- Michael Addition: The compound can act as an electrophile in Michael addition reactions, where it reacts with nucleophiles to form new carbon-carbon bonds, enhancing its structural complexity .

Research indicates that 3-acetyl-4-phenyl-1H-quinolin-2-one exhibits diverse biological activities. It has been evaluated for:

- Anticancer Properties: Some studies have shown that quinoline derivatives possess significant cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy .

- Antimicrobial Activity: The compound has also been investigated for its antibacterial and antifungal properties, demonstrating effectiveness against certain pathogens .

Several synthesis methods have been developed for 3-acetyl-4-phenyl-1H-quinolin-2-one:

- Friedlander Reaction: A common method involves the reaction of 2-amino benzophenone with acetylacetone in the presence of an acid catalyst, leading to high yields of the desired quinoline derivative .

- Microwave-Assisted Synthesis: This technique enhances reaction rates and yields by using microwave irradiation, allowing for quicker synthesis under controlled conditions .

- One-Pot Synthesis: Recent advancements have introduced one-pot methods combining multiple steps into a single reaction vessel, improving efficiency and reducing time .

3-Acetyl-4-phenyl-1H-quinolin-2-one has several applications in various fields:

- Pharmaceutical Development: Its potential anticancer and antimicrobial properties make it a candidate for drug development.

- Chemical Research: The compound serves as a building block for synthesizing more complex quinoline derivatives used in medicinal chemistry .

Interaction studies have focused on the binding affinity of 3-acetyl-4-phenyl-1H-quinolin-2-one with biological targets such as enzymes and receptors. Molecular docking studies suggest that this compound can interact effectively with specific proteins involved in cancer progression, indicating its potential as a lead compound in drug discovery .

Several compounds share structural similarities with 3-acetyl-4-phenyl-1H-quinolin-2-one. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Acetylquinoline | Lacks the phenyl group at the 4-position | Simpler structure; less complex interactions |

| 6-Chloroquinoline | Contains a chlorine substituent at position 6 | Enhanced reactivity due to electronegative chlorine |

| 4-Hydroxyquinoline | Hydroxyl group at position 4 | Exhibits different biological activity profiles |

The uniqueness of 3-acetyl-4-phenyl-1H-quinolin-2-one lies in its specific arrangement of functional groups, which influences its biological activity and chemical reactivity compared to these similar compounds.

The Friedlander annulation represents the most fundamental and widely employed synthetic route for accessing 3-acetyl-4-phenyl-1H-quinolin-2-one derivatives [6] [15]. This classical methodology involves the acid- or base-catalyzed cyclocondensation of ortho-aminoaryl aldehydes or ketones with carbonyl compounds containing an alpha-methylene group to form quinoline scaffolds [16]. The reaction proceeds through two viable mechanistic pathways: either initial aldol condensation followed by imine formation, or initial Schiff base formation followed by aldol reaction [6] [15].

Mechanistic Considerations

The Friedlander synthesis mechanism involves the formation of an imine intermediate from the condensation of 2-aminobenzaldehyde with the carbonyl compound, followed by intramolecular cyclization and dehydration to yield the quinoline product [22]. Two distinct pathways have been identified: in the first mechanism, the 2-amino substituted carbonyl compound and carbonyl compound react in a rate-limiting step to form an aldol adduct, which subsequently loses water in an elimination reaction to generate an unsaturated carbonyl compound and then undergoes imine formation [6]. Alternatively, the reaction can proceed through initial Schiff base formation followed by aldol reaction and elimination [6].

Catalytic Systems

Traditional Friedlander reactions employ various catalytic systems including acidic catalysts such as trifluoromethanesulfonic acid, sulfuric acid, sulfated polyborate, and zeolites, or basic catalysts including potassium tert-butoxide and 1,8-diazabicycloundec-7-ene [16]. Recent investigations have demonstrated the effectiveness of heterogeneous catalysts, with zeolites HY, H-BEA, and H-FAU showing particular promise for quinoline synthesis [3]. Among these systems, H-BEA and H-FAU were identified as the most efficient catalysts, with solvent-free protocols proving more efficient than solvent-assisted approaches [3].

Polyphosphoric Acid Catalysis

Polyphosphoric acid has emerged as a highly effective catalyst for modified Friedlander synthesis of quinolines [3]. The use of polyphosphoric acid in polyethylene glycol-400 under both thermal and microwave-assisted conditions has been reported to yield quinoline derivatives in good yields [3]. Microwave protocols demonstrated superior efficiency compared to thermal methods, with shorter reaction times and higher yields [3]. The enhanced method utilizing polyphosphoric acid as an assisting agent under solvent-free conditions has achieved yields of up to 82% for quinoline derivatives [25].

Optimization Data

| Catalyst System | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| H-BEA zeolite | Solvent-free | 150 | 4 h | 78-85 | [3] |

| H-FAU zeolite | Solvent-free | 150 | 4 h | 75-82 | [3] |

| Polyphosphoric acid | Solvent-free | 90 | 1 h | 82 | [25] |

| p-Toluenesulfonic acid | Dimethyl sulfoxide | 115 | 12 h | 87 | [24] |

| Montmorillonite K-10 | Microwave | 500W | 10 min | 85-95 | [3] |

Calcium-Catalyzed One-Pot Tandem Syntheses

Calcium triflate has demonstrated exceptional efficacy as a sustainable catalyst for the regioselective Friedlander synthesis of 2-methyl-3-acyl quinolines under solvent-free conditions [37]. This methodology represents the first comprehensive report of tandem Friedlander annulation and chemoselective carbon-hydrogen functionalization of in situ-generated 2-methyl, 3-acyl quinolines under calcium catalysis [37].

Reaction Optimization

The calcium-catalyzed synthesis optimization studies revealed that calcium triflate loading of 20 mol% provided optimal results for the formation of 2-methyl-3-acyl-4-phenyl quinoline derivatives [37]. Temperature optimization indicated that 100°C represents the ideal reaction temperature, balancing reaction rate with product selectivity [37]. The reaction proceeds efficiently with various substituted 2-aminoacetophenones, including those bearing electron-withdrawing groups such as nitro substituents, which showed similar reactivity with acetylacetone and chalcones to furnish quinoline derivatives in moderate to good yields [37].

Tandem Functionalization

The calcium-catalyzed methodology enables unprecedented tandem processes where the initially formed 2-methyl-3-acyl quinolines undergo in situ chemoselective carbon-hydrogen functionalization [37]. This process involves Michael addition reactions with chalcone compounds, leading to structurally enriched quinoline heterocycles with high atom and step economy [37]. The wide substrate scope and high yields achieved under calcium catalysis demonstrate the flexibility to extend to diverse varieties of quinoline derivatives [37].

Substrate Scope and Yields

| Substrate Type | Calcium Triflate Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 2-Aminoacetophenone | 20 | 100 | 6 | 85-92 |

| 4-Nitro-2-aminoacetophenone | 20 | 100 | 8 | 78-85 |

| 4-Methyl-2-aminoacetophenone | 20 | 100 | 5 | 88-94 |

| Chalcone derivatives | 20 | 100 | 12 | 75-88 |

Solvent-Free vs. Solvent-Assisted Reaction Optimization

The comparative analysis of solvent-free versus solvent-assisted quinoline synthesis reveals significant differences in reaction efficiency, environmental impact, and product yields [26] [27]. Solvent-free methodologies have gained prominence as environmentally benign alternatives that often provide superior results compared to traditional solvent-based approaches [26].

Solvent-Free Advantages

Solvent-free quinoline synthesis demonstrates several advantages including enhanced reaction rates, improved yields, simplified work-up procedures, and reduced environmental impact [27] [28]. Microwave-assisted solvent-free protocols using catalysts such as tin(II) chloride dihydrate have achieved excellent yields for quinoline derivatives from ortho-nitrobenzaldehyde and enolizable ketones [27]. The elimination of solvent requirements reduces costs and environmental concerns while often improving reaction selectivity [27].

Comparative Yield Analysis

Systematic optimization studies comparing solvent-free and solvent-assisted conditions reveal that solvent-free protocols generally provide superior results [3] [5]. Zeolite-catalyzed reactions under both toluene solvent and solvent-free conditions demonstrated that solvent-free protocols were more efficient [3]. Caesium iodide catalysis under solvent-free thermal conditions at 100°C for 30 minutes provided optimal results with 10 mol% catalyst loading [5].

Temperature and Time Optimization

| Reaction Conditions | Temperature (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|

| Solvent-free, CsI catalyst | 100 | 30 min | 85-92 | [5] |

| Solvent-free, SnCl₂·2H₂O | Microwave 1050W | 5 min | 75-88 | [27] |

| Toluene solvent, zeolite | 150 | 4 h | 65-75 | [3] |

| Solvent-free, zeolite | 150 | 4 h | 78-85 | [3] |

| Dimethyl sulfoxide solvent | 115 | 12 h | 87 | [24] |

Environmental Considerations

The development of solvent-free methodologies aligns with green chemistry principles and sustainable synthetic practices [26] [28]. These approaches eliminate the need for organic solvents, reduce waste generation, and minimize environmental impact while maintaining or improving reaction efficiency [26]. The atom economy achieved through solvent-free protocols contributes to more sustainable synthetic pathways for quinoline derivatives [28].

Chemoselective Functionalization Strategies

Chemoselective functionalization of quinoline derivatives, particularly 3-acetyl-4-phenyl-1H-quinolin-2-one, represents a critical aspect of synthetic methodology development [7] [11]. These strategies enable the selective modification of specific functional groups while preserving the integrity of the quinoline core structure [7].

Carbon-Hydrogen Activation Approaches

Transition metal-catalyzed carbon-hydrogen functionalization has emerged as a powerful strategy for the regioselective modification of quinoline derivatives [7] [8]. Palladium(II) catalysts demonstrate particular efficacy for regioselective carbon-hydrogen activation of quinoline N-oxides at the C2 position, while palladium(II) chloride catalyzes carbon-hydrogen activation at C8 [8]. The reaction mechanisms involve either metallacycle formation with carbon-palladium sigma-bonds and carbon-hydrogen-palladium agostic bonds, or eta-3-quinoline complexes with three carbon atoms of the heteroring binding to the palladium center [8].

Selenylation Strategies

Recent developments in selenyl-substituted quinoline derivative preparation through carbon-hydrogen selenylation of in situ-generated 3-acetyl quinoline have provided efficient methods for functionalization [21]. This protocol demonstrates scalability and good functional group tolerance, providing rapid access to 3-selenoacetyl quinoline and 3-diselenoacetyl quinoline derivatives [21]. The methodology represents a simple and efficient approach for preparing selenyl-substituted quinoline derivatives with broad synthetic utility [21].

Electrophilic and Nucleophilic Functionalization

The 3-acetyl-4-hydroxy-2-quinolinone scaffold possesses multiple electrophilic and nucleophilic centers that enable diverse functionalization strategies [2] [17]. Electrophilic substitution reactions supported by mechanistic pathways, along with nucleophilic substitution reactions and cycloaddition reactions, provide access to extensive arrays of binary and fused heterocyclic scaffolds [2] [17]. These transformations enable the incorporation of pyrazoles, imidazoles, tetrazoles, pyridines, pyrimidines, triazines, azepines, and pyranones into the quinoline framework [2] [17].

Bromination and Subsequent Transformations

The bromination of acetyl-hydroxyquinolinones using N-bromosuccinimide in the presence of benzoyl peroxide provides access to 3-(bromoacetyl)-4-hydroxyquinolinone derivatives through free radical bromination mechanisms [2]. These brominated intermediates serve as versatile synthetic platforms for further transformations, including reactions with potassium thiocyanate to yield thiocyanate derivatives, and condensation reactions with 2-aminopyridine to form imidazo[1,2-a]pyridines [2].

Functionalization Yield Data

| Functionalization Type | Conditions | Substrate | Yield (%) | Reference |

|---|---|---|---|---|

| C-H Selenylation | Room temperature, 6 h | 3-Acetyl quinoline | 78-92 | [21] |

| Bromination (NBS) | CCl₄, benzoyl peroxide | 3-Acetyl-4-hydroxyquinolinone | 85-95 | [2] |

| C2 Arylation (Pd) | Acetate salt, acetic acid | Quinoline N-oxide | 75-88 | [8] |

| C8 Functionalization | PdCl₂, dichloroethane | Quinoline N-oxide | 70-85 | [8] |

| Michael Addition | Calcium triflate, 100°C | 2-Methyl-3-acyl quinoline | 75-88 | [37] |